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molecular formula C14H13NO2 B8178992 2'-(aminomethyl)-biphenyl-2-carboxylic acid

2'-(aminomethyl)-biphenyl-2-carboxylic acid

Cat. No. B8178992
M. Wt: 227.26 g/mol
InChI Key: IPUFFJSTKHPCBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07982045B2

Procedure details

A suspension of 10.0 g (28 mmol) of 2′-phthalimidomethylbiphenyl-2-carboxylic acid in 450 ml of methanol was treated with 20 ml of hydrazine hydrate and heated at 40° C. for 1.5 h. The reaction mixture was concentrated and the residue was taken up in 250 ml of methylene chloride. After filtering off undissolved 2,3-dihydrophthalazine-1,4-dione, the mother liquor was concentrated and 4.8 g of 2′-aminomethylbiphenyl-2-carboxylic acid were obtained.
Name
2′-phthalimidomethylbiphenyl-2-carboxylic acid
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(=O)[N:5]([CH2:6][C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[C:13]2[C:14]([C:19]([OH:21])=[O:20])=[CH:15][CH:16]=[CH:17][CH:18]=2)C(=O)C2=CC=CC=C12.O.NN>CO>[NH2:5][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[C:13]1[C:14]([C:19]([OH:21])=[O:20])=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:1.2|

Inputs

Step One
Name
2′-phthalimidomethylbiphenyl-2-carboxylic acid
Quantity
10 g
Type
reactant
Smiles
C1(C=2C(C(N1CC1=C(C=CC=C1)C=1C(=CC=CC1)C(=O)O)=O)=CC=CC2)=O
Name
Quantity
450 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
FILTRATION
Type
FILTRATION
Details
After filtering off undissolved 2,3-dihydrophthalazine-1,4-dione
CONCENTRATION
Type
CONCENTRATION
Details
the mother liquor was concentrated

Outcomes

Product
Name
Type
product
Smiles
NCC1=C(C=CC=C1)C=1C(=CC=CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: CALCULATEDPERCENTYIELD 75.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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